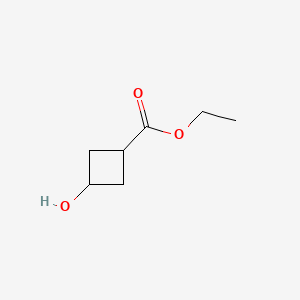

Ethyl 3-hydroxycyclobutanecarboxylate

Beschreibung

BenchChem offers high-quality Ethyl 3-hydroxycyclobutanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-hydroxycyclobutanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 3-hydroxycyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-10-7(9)5-3-6(8)4-5/h5-6,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVUZBJHOAPDGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90938085 | |

| Record name | Ethyl 3-hydroxycyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17205-02-6, 160351-88-2 | |

| Record name | Ethyl 3-hydroxycyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-hydroxycyclobutane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ethyl rac-(1R,3R)-3-hydroxycyclobutane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 3-hydroxycyclobutanecarboxylate: Physicochemical Profiling and Analytical Methodologies in Drug Development

Executive Summary & Structural Context

In modern medicinal chemistry, the incorporation of sp³-rich, conformationally restricted scaffolds is a proven strategy to improve the pharmacokinetic (PK) profiles of drug candidates. Ethyl 3-hydroxycyclobutanecarboxylate (CAS: 17205-02-6) serves as a critical aliphatic cyclic building block in this paradigm.

Structurally, this molecule features a rigid cyclobutane core substituted with a hydroxyl (-OH) group and an ethyl ester (-COOEt) moiety. As an Application Scientist, I emphasize that understanding the physical properties of this compound is not merely an exercise in data collection; it is fundamentally about understanding causality . The cyclobutane ring introduces significant ring strain (~26 kcal/mol) and restricts the conformational space of the molecule. This rigidity lowers the entropic penalty upon target binding compared to acyclic analogs, while the specific spatial arrangement of the hydrogen bond donors and acceptors dictates its solubility, volatility, and downstream formulation behavior.

Core Physicochemical Properties

The following table synthesizes the quantitative physical data for Ethyl 3-hydroxycyclobutanecarboxylate. These parameters are essential for predicting its behavior during chemical synthesis and its viability in fragment-based drug design (FBDD).

| Property | Value | Structural Causality & Relevance |

| Molecular Weight | 144.17 g/mol [1] | Highly optimal for FBDD; allows for significant downstream elaboration without exceeding Lipinski's Rule of 5. |

| Physical State | Colorless to yellow liquid[2] | The structural asymmetry prevents efficient crystal lattice packing at room temperature. |

| Boiling Point | 120 °C @ 10 mmHg[3]209 °C @ 760 mmHg[4] | Elevated by strong intermolecular hydrogen bonding from the -OH group. Reduced pressure is required during distillation to prevent ester thermal degradation. |

| Density | 1.073 g/cm³[3] | Denser than water; influenced by the compact, sp³-hybridized cyclobutane ring structure. |

| XLogP3 | 0.3[1] | Highly hydrophilic. Ideal for improving the aqueous solubility of highly lipophilic lead compounds. |

| TPSA | 46.5 Ų[1] | Excellent predicted membrane permeability (well below the 140 Ų threshold for poor absorption). |

| H-Bond Donors / Acceptors | 1 / 3[1] | Facilitates specific target binding without incurring excessive desolvation penalties. |

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, laboratory protocols must be designed as self-validating systems . This means the methodology inherently verifies its own accuracy during execution, eliminating systemic errors before data interpretation.

Protocol A: Thermal Profiling via Differential Scanning Calorimetry (DSC)

-

Causality: Standard open-cup boiling point measurements can lead to ester hydrolysis, decarboxylation, or oxidative degradation. DSC provides a controlled, inert environment to accurately measure phase transitions.

-

Self-Validation Mechanism: The system is pre-calibrated using a high-purity Indium standard (Tm = 156.6 °C). If the Indium melt peak deviates by >0.1 °C, the run is aborted, ensuring absolute temperature accuracy for the unknown sample.

-

Step-by-Step Workflow:

-

Calibration: Run the Indium standard at 10 °C/min. Verify the onset temperature and enthalpy of fusion.

-

Sample Preparation: Encapsulate 2–5 mg of [5] in an aluminum pan. Pierce the lid with a micro-pinhole to allow vapor release without internal pressure buildup (which would artificially elevate the boiling point).

-

Atmospheric Control: Purge the furnace with dry Nitrogen at 50 mL/min to prevent oxidative degradation.

-

Acquisition: Ramp the temperature from 25 °C to 250 °C at a rate of 10 °C/min.

-

Analysis: The endothermic peak corresponding to vaporization will confirm the boiling point, corroborating the ~209 °C atmospheric value[4].

-

Protocol B: Structural and Isomeric Validation via Quantitative NMR (qNMR)

-

Causality: Ethyl 3-hydroxycyclobutanecarboxylate exists as cis and trans isomers. The spatial orientation of the -OH and -COOEt groups drastically alters the molecule's dipole moment and receptor binding affinity.

-

Self-Validation Mechanism: The use of an internal standard (e.g., Maleic acid) provides a known reference integral that is independent of the NMR instrument's absolute sensitivity.

-

Step-by-Step Workflow:

-

Sample Prep: Dissolve 10.0 mg of the sample and 5.0 mg of Maleic acid (internal standard) in 0.6 mL of CDCl₃ containing 0.03% TMS.

-

Acquisition: Acquire the ¹H-NMR spectrum at 400 MHz. Crucial: Set the relaxation delay (D1) to at least 10 seconds to ensure complete longitudinal relaxation of all protons, preventing integration skew.

-

Interpretation: The methine proton adjacent to the hydroxyl group will appear as a distinct multiplet. The coupling constants (J-values) will differentiate the cis and trans isomers due to the distinct dihedral angles in the puckered cyclobutane conformation.

-

Analytical Workflow Visualization

The following diagram illustrates the logical progression of the physicochemical validation workflow, highlighting the integration of thermal and structural data.

Analytical workflow for the structural and physicochemical validation of cyclobutane derivatives.

Implications in Drug Development

The physical properties of Ethyl 3-hydroxycyclobutanecarboxylate make it a highly strategic intermediate. Its low LogP (0.3)[1] allows medicinal chemists to "dial out" excessive lipophilicity often found in high-throughput screening hits, thereby reducing off-target toxicity and improving metabolic stability. Furthermore, the ester linkage provides a convenient synthetic handle for saponification or amidation, allowing rapid library generation around the cyclobutane core.

References

-

Title: Ethyl 3-hydroxycyclobutane-1-carboxylate | C7H12O3 | CID 21716982 Source: PubChem (National Institutes of Health) URL: [Link]

-

Title: ethyl 3-hydroxycyclobutane-1-carboxylate - ChemBK Source: ChemBK URL: [Link]

Sources

- 1. Ethyl 3-hydroxycyclobutane-1-carboxylate | C7H12O3 | CID 21716982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 3-hydroxycyclobutanecarboxylate | 17205-02-6 [sigmaaldrich.com]

- 3. CAS 17205-02-6 | 2229-1-29 | MDL MFCD09758972 | Ethyl 3-hydroxycyclobutanecarboxylate | SynQuest Laboratories [synquestlabs.com]

- 4. chembk.com [chembk.com]

- 5. Ethyl 3-hydroxycyclobutanecarboxylate | 17205-02-6 [sigmaaldrich.com]

Ethyl 3-hydroxycyclobutanecarboxylate (CAS 17205-02-6): A Comprehensive Technical Guide on Stereoselective Synthesis and Application in Drug Discovery

Executive Summary

In modern medicinal chemistry, the cyclobutane motif has emerged as a privileged structural element. It serves as a metabolically stable bioisostere for phenyl rings and provides rigid, predictable geometric vectors for pharmacophore projection. Ethyl 3-hydroxycyclobutanecarboxylate (CAS 17205-02-6) is a critical bifunctional building block that enables the construction of complex tricyclic scaffolds and targeted therapeutics. This whitepaper provides an in-depth mechanistic analysis, validated synthetic workflows, and structural insights into utilizing this compound for advanced Active Pharmaceutical Ingredient (API) development, including JAK inhibitors and GPR120 modulators.

Physicochemical Profiling & Structural Dynamics

To effectively utilize ethyl 3-hydroxycyclobutanecarboxylate, one must understand its physical properties and 3D conformation. The cyclobutane ring does not exist as a flat square; to relieve Pitzer strain (torsional strain from eclipsing adjacent C-H bonds), it adopts a "puckered" butterfly conformation.

The presence of the sp³-hybridized hydroxyl group at C3 and the ethyl ester at C1 creates cis and trans geometric isomers. The cis-isomer is generally more thermodynamically stable, as it allows both bulky substituents to occupy pseudo-equatorial positions, minimizing 1,3-diaxial-like steric clashes across the ring.

Quantitative Physicochemical Data

Data synthesized from and.

| Property | Value | Method / Condition |

| CAS Number | 17205-02-6 | Standard Registry |

| Molecular Formula | C₇H₁₂O₃ | Computed |

| Molecular Weight | 144.17 g/mol | Monoisotopic Mass |

| Physical State | Liquid | Room Temperature |

| Boiling Point | 120 °C | @ 10 mmHg |

| Density | 1.073 g/mL | Standard Conditions |

| Refractive Index | 1.45 | Standard Conditions |

Synthetic Workflows & Methodologies

As a Senior Application Scientist, I emphasize that successful synthesis is not merely following a recipe; it requires an understanding of the thermodynamic and kinetic forces at play. Below are field-validated protocols for the synthesis and functionalization of this scaffold.

Protocol 1: Stereoselective Reduction of Ethyl 3-oxocyclobutanecarboxylate

Objective: Convert the cyclobutanone precursor to the secondary alcohol while preserving the C1 ethyl ester. Causality & Reagent Selection: Sodium borohydride (NaBH₄) is selected over stronger hydrides (like LiAlH₄) because it is strictly chemoselective for ketones and will not reduce the ester. Ethanol is utilized as the solvent; its protic nature hydrogen-bonds to the carbonyl oxygen, increasing its electrophilicity and accelerating hydride delivery.

Step-by-Step Methodology:

-

Preparation : Dissolve ethyl 3-oxocyclobutanecarboxylate (2.90 g, 20.4 mmol) in 30 mL of absolute ethanol in an oven-dried round-bottom flask.

-

Temperature Control : Cool the solution to 0 °C using an ice bath. Causality: While the reaction can proceed at ambient temperature, initial cooling controls the exothermic evolution of hydrogen gas and minimizes transesterification side reactions.

-

Addition : Add NaBH₄ (0.77 g, 20 mmol) in small portions over 10 minutes.

-

Reaction : Remove the ice bath and allow the mixture to stir at ambient temperature for 1 hour.

-

Quenching & Validation : Slowly add 2 N aqueous HCl to adjust the pH to ~2.

-

Validation Checkpoint: The acidic quench destroys unreacted NaBH₄ and protonates the alkoxide. Monitor via TLC (3:1 Hexanes/EtOAc, KMnO₄ stain) until the ketone spot completely disappears.

-

-

Workup : Concentrate the mixture in vacuo to remove the ethanol. Partition the residue between dichloromethane (DCM, 50 mL) and brine (50 mL). Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and evaporate to yield the cis/trans mixture of ethyl 3-hydroxycyclobutanecarboxylate.

Protocol 2: Stereochemical Inversion via Mitsunobu Reaction

Objective: Couple the cis-isomer with a phenolic nucleophile to yield a trans-substituted cyclobutane ether, a common step in API synthesis (). Causality & Reagent Selection: The Mitsunobu reaction is employed because it guarantees a complete Sₙ2 inversion of the C3 stereocenter. Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) form a betaine intermediate that transforms the secondary alcohol into a superior leaving group.

Step-by-Step Methodology:

-

Preparation : Dissolve cis-ethyl 3-hydroxycyclobutanecarboxylate (1.0 eq) and the target phenol (1.2 eq) in anhydrous THF under an argon atmosphere.

-

Activation : Add PPh₃ (1.5 eq) and cool the mixture to 0 °C. Causality: Cooling prevents the premature decomposition of the highly reactive betaine intermediate.

-

Coupling : Add DIAD (1.5 eq) dropwise. The reaction will turn pale yellow as the betaine forms and activates the hydroxyl group.

-

Reaction : Allow the reaction to warm to room temperature and stir for 12 hours.

-

Validation Checkpoint : Analyze via LC-MS to confirm the mass of the coupled product. The stereochemical inversion must be validated post-purification via 2D NOESY NMR, confirming the lack of a nuclear Overhauser effect (NOE) between the C1 and C3 axial protons.

-

Purification : Concentrate and purify via silica gel chromatography to separate the product from the triphenylphosphine oxide by-product.

Mechanistic Pathways in Drug Discovery

The true value of ethyl 3-hydroxycyclobutanecarboxylate lies in its ability to dictate the 3D architecture of a drug molecule. By separating the cis and trans isomers, medicinal chemists can access divergent synthetic pathways.

For instance, in the development of JAK inhibitors (), the cis-isomer is frequently subjected to Mitsunobu inversion or mesylation/displacement to precisely orient the core heterocycle for optimal hydrogen bonding within the kinase hinge region.

Figure 1: Synthetic divergence of the cyclobutane scaffold via stereospecific pathways.

Handling, Safety, and Analytical Validation

Maintaining a self-validating system requires strict adherence to safety and analytical standards. Ethyl 3-hydroxycyclobutanecarboxylate is a reactive intermediate and must be handled under appropriate engineering controls.

GHS Safety Classification

Sourced from .

| GHS Hazard Code | Description | Precautionary Measures (P-Statements) |

| H315 | Causes skin irritation | Wear protective gloves/clothing. Wash thoroughly after handling. |

| H319 | Causes serious eye irritation | Wear eye/face protection. Rinse cautiously with water for several minutes. |

| H335 | May cause respiratory irritation | Use only outdoors or in a well-ventilated fume hood. Avoid breathing vapors. |

Analytical Validation Standards

To verify the integrity of the purchased or synthesized compound, ¹H NMR spectroscopy is mandatory. The cyclobutane ring protons exhibit complex multiplet splitting patterns due to cross-ring coupling. The cis and trans isomers can be distinguished by the coupling constants (

References

-

Title : Ethyl 3-hydroxycyclobutane-1-carboxylate (CID 21716982) | Source : PubChem | URL :[Link][1]

-

Title : Novel tricyclic compounds (EP2506716B1) | Source : Google Patents | URL :[2][3]

-

Title : Cyclobutane containing carboxylic acid GPR120 modulators (EP3191445B1) | Source : Google Patents | URL :[4]

Sources

- 1. Ethyl 3-hydroxycyclobutane-1-carboxylate | C7H12O3 | CID 21716982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. EP2506716B1 - Novel tricyclic compounds - Google Patents [patents.google.com]

- 4. EP3191445B1 - Cyclobutane containing carboxylic acid gpr120 modulators - Google Patents [patents.google.com]

The Strategic Utility of Ethyl 3-Hydroxycyclobutane-1-Carboxylate in Modern Drug Discovery: A Technical Guide

In contemporary medicinal chemistry, the transition from planar, sp2-hybridized aromatic systems to complex, sp3-enriched three-dimensional architectures is a defining paradigm shift. Ethyl 3-hydroxycyclobutane-1-carboxylate (IUPAC) has emerged as a critical bifunctional building block facilitating this transition. By providing a rigid cyclobutane scaffold with orthogonal functional handles (an ester and a secondary alcohol), this molecule enables the precise spatial projection of pharmacophores.

As a Senior Application Scientist, I have structured this technical guide to explore the physicochemical profile, synthetic methodology, and downstream applications of this compound in active pharmaceutical ingredient (API) development.

Escaping Flatland and Structural Significance

The pharmaceutical industry's historical reliance on flat molecules often led to clinical attrition due to poor aqueous solubility and off-target promiscuity. The foundational "Escape from Flatland" hypothesis, articulated by Lovering et al. (2009), demonstrated that increasing the fraction of sp3-hybridized carbons (Fsp3) within a drug candidate directly correlates with higher clinical success rates . Ethyl 3-hydroxycyclobutane-1-carboxylate perfectly embodies this design philosophy.

The 1,3-disubstituted cyclobutane ring exists in a puckered conformation, minimizing torsional strain while projecting its substituents in well-defined vectors. The availability of cis and trans isomers allows medicinal chemists to rigorously explore structure-activity relationships (SAR) in three-dimensional space.

Physicochemical Profiling

Understanding the baseline physical properties of this building block is essential for predicting its behavior in downstream synthetic steps, particularly regarding solubility and phase partitioning during workup.

Table 1: Physicochemical and Structural Data

| Property | Value |

| IUPAC Name | ethyl 3-hydroxycyclobutane-1-carboxylate |

| CAS Registry Number | 17205-02-6 |

| Molecular Formula | C7H12O3 |

| Molecular Weight | 144.17 g/mol |

| Exact Mass | 144.0786 Da |

| Topological Polar Surface Area | 46.5 Ų |

| SMILES | CCOC(=O)C1CC(O)C1 |

| InChIKey | KTVUZBJHOAPDGC-UHFFFAOYSA-N |

Data sourced from PubChem CID 21716982 .

Synthetic Methodology: Chemoselective Reduction

The most robust and industrially scalable route to ethyl 3-hydroxycyclobutane-1-carboxylate is the chemoselective reduction of ethyl 3-oxocyclobutane-1-carboxylate. The following protocol is adapted from validated procedures utilized in the synthesis of Janus Kinase (JAK) inhibitors .

Experimental Protocol: Step-by-Step Ketone Reduction

Objective: To selectively reduce the cyclobutanone moiety to a secondary alcohol without disturbing the ethyl ester.

Step 1: Reaction Setup

-

Charge a dry, argon-flushed round-bottom flask with ethyl 3-oxocyclobutane-1-carboxylate (1.0 equiv) and absolute ethanol (approx. 1.5 M concentration).

-

Causality: Ethanol acts as a protic solvent, hydrogen-bonding with the carbonyl oxygen to increase its electrophilicity, thereby accelerating the hydride transfer.

-

Cool the mixture to 0 °C using an ice-water bath.

-

Causality: Cryogenic control prevents thermal runaway and suppresses potential transesterification or over-reduction side reactions.

Step 2: Reagent Addition

-

Add sodium borohydride (NaBH4, 0.8 equiv) in small portions over 1 hour.

-

Causality: NaBH4 is a mild hydride source. Unlike lithium aluminum hydride (LiAlH4), which would indiscriminately reduce both the ketone and the ester to alcohols, NaBH4 provides absolute chemoselectivity for the ketone under these conditions.

Step 3: Reaction Maturation & Self-Validation

-

Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Self-Validation System: Monitor reaction progress via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (3:1) eluent. Stain the plate with potassium permanganate (KMnO4). The starting material (ketone) will appear as a UV-inactive, KMnO4-positive spot with a higher Rf, while the product alcohol will appear as a distinct, lower Rf spot. Complete consumption of the higher Rf spot validates that the reaction has reached completion.

Step 4: Quenching and Workup

-

Cool the mixture back to 0 °C and carefully quench with 1N aqueous hydrochloric acid (HCl) until gas evolution ceases.

-

Causality: HCl neutralizes the basic borate salts and destroys unreacted NaBH4, preventing emulsion formation during the subsequent extraction phase.

-

Extract the aqueous layer with dichloromethane (DCM) three times. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to yield the crude product.

Step 5: Analytical Validation

-

Self-Validation System: Confirm product identity and purity via 1H NMR (CDCl3). The disappearance of the ketone's adjacent methylene multiplet and the emergence of a carbinol proton signal (approx. 4.1-4.3 ppm) definitively confirms successful reduction.

Fig 1. Synthetic workflow demonstrating the chemoselective reduction of the cyclobutanone precursor.

Downstream Application: Constructing sp3-Enriched APIs

The true value of ethyl 3-hydroxycyclobutane-1-carboxylate lies in its orthogonal reactivity. The ester group can be selectively hydrolyzed to a carboxylic acid for amide coupling, while the secondary alcohol is typically activated as a leaving group to facilitate nucleophilic substitution (SN2).

In the development of pyrrolo[2,3-d]pyrimidine derivatives—potent JAK inhibitors used in treating autoimmune diseases—this building block is utilized to install a critical cyclobutyl appendage that fits perfectly into the kinase active site .

Mechanistic Pathway: Electrophilic Activation and SN2 Displacement

-

Electrophilic Activation: The hydroxyl group is reacted with trifluoromethanesulfonic anhydride (Tf2O) in the presence of pyridine.

-

Causality: This converts the inherently poor hydroxyl leaving group into a highly reactive triflate (-OTf), priming the molecule for substitution.

-

-

Nucleophilic Substitution: A heteroarylamine nucleophile attacks the carbon bearing the triflate via an SN2 mechanism.

-

Stereochemical Causality: The SN2 reaction proceeds with complete Walden inversion of stereochemistry. If the starting material is the cis-isomer, the resulting API intermediate will possess the trans-configuration. This predictable stereochemical outcome is vital for establishing the exact 3D spatial geometry required for optimal target engagement.

Fig 2. Downstream functionalization pathway for API scaffold construction via SN2 displacement.

Conclusion

Ethyl 3-hydroxycyclobutane-1-carboxylate is more than a simple laboratory reagent; it is a strategic vector for navigating the 3D chemical space demanded by modern drug discovery. By mastering its chemoselective synthesis and downstream stereospecific functionalization, drug development professionals can reliably engineer sp3-rich scaffolds that exhibit superior pharmacokinetic and pharmacodynamic profiles.

References

-

Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. URL:[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 21716982, Ethyl 3-hydroxycyclobutane-1-carboxylate." PubChem. URL:[Link]

- Pfizer Inc. (2015). "Pyrrolo[2,3-d]pyrimidine derivatives useful for inhibiting Janus Kinase." European Patent EP3180344B1.

Technical Whitepaper: Molecular Characterization and Synthetic Utility of Ethyl 3-Hydroxycyclobutanecarboxylate

Executive Summary

In modern medicinal chemistry, the strategic incorporation of sp³-hybridized carbon centers is paramount for improving the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I frequently leverage cyclobutane derivatives to escape the "flatland" of traditional aromatic rings, thereby enhancing drug solubility and reducing off-target binding. Among these, ethyl 3-hydroxycyclobutanecarboxylate (CAS: 17205-02-6) stands out as an exceptionally versatile, bifunctional building block. This whitepaper details its core physicochemical properties, outlines a self-validating synthetic protocol, and explores its downstream applications in drug discovery.

Part 1: Physicochemical Profiling

The molecular formula of ethyl 3-hydroxycyclobutanecarboxylate is C₇H₁₂O₃ , corresponding to a molecular weight of 144.17 g/mol (1[1]). This low molecular weight is highly advantageous; it allows medicinal chemists to introduce significant structural complexity and conformational rigidity without aggressively inflating the overall mass of the final drug candidate, ensuring adherence to Lipinski's Rule of Five (2[2]).

Quantitative Data Summary

| Property | Value | Scientific Significance |

| Molecular Formula | C₇H₁₂O₃ | Defines the atomic composition, indicating a high degree of saturation (sp³ character)[1]. |

| Molecular Weight | 144.17 g/mol | Low mass ensures the building block consumes a minimal portion of the final API's mass budget[1]. |

| Exact Mass | 144.0786 Da | Critical parameter for high-resolution mass spectrometry (HRMS) validation workflows[2]. |

| Boiling Point | ~120 °C at 10 mmHg | Indicates moderate volatility; requires careful handling during solvent evaporation under reduced pressure (3[3]). |

| Density | 1.073 g/mL | Necessary for accurate volumetric calculations during reaction setup and process scale-up[3]. |

| Hydrogen Bond Donors | 1 | The secondary hydroxyl group provides a site for targeted functionalization[2]. |

| Hydrogen Bond Acceptors | 3 | Influences the compound's solubility and interaction with target proteins if retained in the final drug[2]. |

Part 2: Chemoselective Synthesis & Causality

When synthesizing ethyl 3-hydroxycyclobutanecarboxylate from its ketone precursor (ethyl 3-oxocyclobutanecarboxylate), the primary challenge is chemoselectivity. The goal is to reduce the ketone to a secondary alcohol without disturbing the ethyl ester or causing ring-opening of the strained four-membered cyclobutane system.

Step-by-Step Methodology: Chemoselective Reduction Protocol

-

Initiation & Temperature Control: Dissolve ethyl 3-oxocyclobutanecarboxylate (1.0 eq) in anhydrous ethanol. Cool the reaction vessel strictly to 0 °C using an ice-water bath.

-

Causality: Strict temperature control suppresses the kinetic energy required for transesterification and minimizes potential ring-opening side reactions inherent to strained cycloalkanes.

-

-

Reduction: Add sodium borohydride (NaBH₄, 0.5 eq) portion-wise over 30 minutes.

-

Causality: The stoichiometric control and slow addition ensure the chemoselective reduction of the highly electrophilic ketone, leaving the less reactive ester moiety completely untouched.

-

-

Quenching: After 1 hour of stirring at 0 °C, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

-

Causality: A mild acidic quench safely neutralizes the reactive borate complexes without risking the acid-catalyzed hydrolysis of the newly formed ethyl ester.

-

-

Extraction: Extract the aqueous layer with dichloromethane (DCM) three times. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude mixture via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the cis and trans isomers of ethyl 3-hydroxycyclobutanecarboxylate.

Part 3: Self-Validating Analytical Workflow

Trustworthiness in chemical synthesis demands a self-validating analytical system. Relying on a single analytical modality is a critical failure point in drug development. Therefore, the isolated ethyl 3-hydroxycyclobutanecarboxylate must be subjected to an orthogonal validation matrix to guarantee structural integrity before downstream deployment.

Figure 1: Self-validating synthetic and analytical workflow for ethyl 3-hydroxycyclobutanecarboxylate.

Analytical Cross-Verification

-

LC-MS: Confirms the exact mass. The target [M+H]⁺ ion is ~145.08 m/z, verifying the addition of two hydrogen atoms (reduction) without over-reduction[2].

-

NMR: ¹H NMR is critical for determining the cis/trans isomeric ratio. ¹³C NMR validates the chemoselective reduction by confirming the absence of the ketone carbonyl carbon (~200 ppm) and the preservation of the ester carbonyl (~175 ppm).

-

FT-IR: Provides rapid functional group verification, specifically the appearance of a broad -OH stretch (~3300 cm⁻¹) and the retention of the strong ester C=O stretch (~1735 cm⁻¹).

Part 4: Downstream Applications in Medicinal Chemistry

The true value of ethyl 3-hydroxycyclobutanecarboxylate lies in its bifunctionality. The hydroxyl group can be activated (e.g., via mesylation or tosylation) to serve as an electrophile in Sₙ2 displacements, or it can be utilized in Mitsunobu reactions to invert stereochemistry. Conversely, the ester can be saponified to the corresponding carboxylic acid to facilitate amide coupling with various amines.

A prominent example of its utility is found in the synthesis of complex Janus kinase (JAK) inhibitors, where both cis and trans isomers of ethyl 3-hydroxycyclobutanecarboxylate are strategically employed to optimize target binding affinities and metabolic stability profiles (4[4]). By incorporating this cyclobutane motif, researchers successfully enhance the three-dimensionality of the inhibitor, thereby improving its overall pharmacological efficacy[4].

References

- Google Patents. "JP5275371B2 - Azetidine derivatives and cyclobutane derivatives as JAK inhibitors".

Sources

- 1. Ethyl 3-hydroxycyclobutanecarboxylate | 17205-02-6 [sigmaaldrich.com]

- 2. 17205-02-6|Ethyl 3-hydroxycyclobutanecarboxylate: In Stock [parkwayscientific.com]

- 3. CAS 17205-02-6 | 2229-1-29 | MDL MFCD09758972 | Ethyl 3-hydroxycyclobutanecarboxylate | SynQuest Laboratories [synquestlabs.com]

- 4. JP5275371B2 - Azetidine derivatives and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]

Strategic Sourcing and Synthetic Integration of Ethyl 3-Hydroxycyclobutanecarboxylate in Modern Drug Discovery

Executive Summary

In contemporary medicinal chemistry, escaping the "flatland" of planar, sp2-hybridized aromatic rings is a primary objective for improving drug pharmacokinetics. The strategic insertion of sp3-rich cyclobutane motifs has proven highly effective in enhancing aqueous solubility and mitigating cytochrome P450-mediated metabolic liabilities[1]. Ethyl 3-hydroxycyclobutanecarboxylate (CAS: 17205-02-6) serves as a premier bifunctional building block for these structural modifications[2]. This whitepaper provides an in-depth technical evaluation of commercial sourcing strategies, rigorous quality control protocols, and field-proven synthetic workflows for this critical intermediate.

Structural Significance and Isomeric Profiling

Ethyl 3-hydroxycyclobutanecarboxylate (Molecular Weight: 144.17 g/mol ) possesses two key functional handles: a hydroxyl group for nucleophilic substitution/oxidation and an ethyl ester for downstream amidation or reduction[2].

Crucially, the puckered conformation of the cyclobutane ring gives rise to distinct stereoisomers: the cis-isomer (CAS: 160351-97-3) and the trans-isomer (CAS: 160351-88-2)[3],[2]. The spatial orientation of the hydroxyl group relative to the ester dictates the trajectory of downstream reactions. For example, nucleophilic displacement of a mesylated cis-isomer via an SN2 mechanism will yield a trans-substituted product. Failure to control this stereochemistry early in the synthetic route leads to complex diastereomeric mixtures of the final Active Pharmaceutical Ingredient (API), drastically reducing overall yield and complicating chromatographic purification[4],[1].

Logical relationship mapping the pharmacokinetic benefits of cyclobutane integration in APIs.

Commercial Landscape and Supplier Evaluation

Sourcing high-quality building blocks is the foundation of a robust, scalable synthesis. Depending on the phase of drug development—from early hit-to-lead discovery to late-stage process scale-up—the requirements for purity and isomeric specificity shift.

Below is a comparative analysis of key commercial suppliers for ethyl 3-hydroxycyclobutanecarboxylate:

| Supplier | Reported Purity | Target Isomer | Key Specifications & Notes | Source |

| Sigma-Aldrich | 95% | Mixture (cis/trans) | Standard discovery grade; shipped under inert atmosphere. | [5] |

| SynQuest Laboratories | 95.0% | Mixture (cis/trans) | Boiling Point: 120 °C @ 10 mmHg; Density: 1.073 g/mL. | [6] |

| J&K Scientific | >97% | cis-Isomer specific | High stereochemical purity (CAS: 160351-97-3) for targeted API synthesis. | [3] |

| BLD Pharm | >95% | Mixture (cis/trans) | Requires cold-chain transportation/inert storage to prevent degradation. | [7] |

Causality in Sourcing: Why prioritize an isomerically pure starting material (like the cis-isomer from J&K Scientific) over a cheaper diastereomeric mixture? In the synthesis of highly specific enzyme inhibitors—such as PDE10a inhibitors for Type II Diabetes[4] or JAK inhibitors for autoimmune disorders[1]—target binding is strictly stereodependent. Utilizing a pre-resolved starting material prevents the need for expensive, low-yielding chiral chromatography at the final API stage.

Quality Control & Analytical Validation Protocol

A robust chemical development pipeline operates as a self-validating system. Never assume the Certificate of Analysis (COA) perfectly reflects the material in the flask, especially after transit. Implement the following step-by-step methodology to validate incoming batches:

Step 1: Karl Fischer (KF) Titration for Moisture Content

-

Action: Perform volumetric KF titration on a 100 mg sample.

-

Causality: The secondary hydroxyl group readily hydrogen-bonds with atmospheric moisture. Excess water (>0.1%) will aggressively quench electrophilic activating reagents (e.g., TsCl, MsCl, or oxalyl chloride) in downstream steps, generating acidic byproducts (like HCl) that can catalyze unwanted transesterification or ring-opening side reactions.

Step 2: Quantitative NMR (qNMR) for Isomeric Ratio

-

Action: Acquire high-resolution

H and -

Causality: To determine the exact cis/trans ratio, analyze the methine proton adjacent to the hydroxyl group. The distinct dihedral angles in the puckered cyclobutane ring result in unique

-coupling constants for the axial-like versus equatorial-like protons, allowing for precise integration and isomeric quantification.

Step 3: GC-MS Profiling for Volatile Impurities

-

Action: Run the sample through a non-polar GC column (e.g., HP-5) coupled to a mass spectrometer.

-

Causality: This identifies unreacted precursors (such as ethyl 3-oxocyclobutanecarboxylate) or residual ethanol[2]. Even trace amounts of ethanol will act as a competing nucleophile during downstream tosylation or mesylation, consuming expensive reagents and complicating purification.

Synthetic Workflows and Downstream Applications

A primary application of ethyl 3-hydroxycyclobutanecarboxylate is its activation via tosylation. This converts the poor hydroxyl leaving group into an excellent tosylate leaving group, priming the C3 position for SN2 displacement by nitrogenous heterocycles (e.g., pyrazoles or imidazoles). This exact sequence is a cornerstone in the synthesis of PDE10a inhibitors[4].

Step-by-Step Methodology: Tosylation of Ethyl 3-hydroxycyclobutanecarboxylate

-

Substrate Preparation: Dissolve ethyl 3-hydroxycyclobutanecarboxylate (1.0 eq) in anhydrous pyridine (to achieve a 0.5 M concentration) under an inert argon atmosphere[4].

-

Causality: Pyridine serves a dual purpose: it acts as a highly polar solvent to dissolve the reagents, and it functions as an acid scavenger, immediately neutralizing the HCl generated during the reaction to prevent ester hydrolysis.

-

-

Electrophilic Activation: Cool the reaction vessel to 0 °C using an ice-water bath. Slowly, in portions, add

-toluenesulfonyl chloride (TsCl, 1.05 eq)[4].-

Causality: The reaction between pyridine and TsCl forms a highly reactive electrophilic intermediate. Cooling strictly suppresses the exothermic profile, preventing unwanted E2 elimination reactions that would yield useless cyclobutene derivatives.

-

-

Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm naturally to room temperature. Stir overnight (approx. 12-16 hours)[4].

-

Quenching and Biphasic Workup: Concentrate the mixture under reduced pressure to remove the bulk of the pyridine. Dissolve the crude residue in Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 2 N HCl, saturated aqueous NaHCO

, and brine[4].-

Causality: The 2 N HCl wash protonates and extracts any residual pyridine into the aqueous layer. The subsequent NaHCO

wash neutralizes any remaining acid, ensuring the highly sensitive tosylate product does not degrade during isolation.

-

-

Isolation: Dry the organic phase over anhydrous Na

SO

Step-by-step synthetic workflow for the tosylation of ethyl 3-hydroxycyclobutanecarboxylate.

References

- United States Patent Application 20140364414A1. "PDE 10a Inhibitors for the Treatment of Type II Diabetes". Google Patents.

- United States Patent 8158616B2. "Azetidine and cyclobutane derivatives as JAK inhibitors". Google Patents.

-

National Center for Biotechnology Information (NCBI). "Ethyl 3-hydroxycyclobutane-1-carboxylate | C7H12O3 | CID 21716982". PubChem Database. Available at: [Link]

Sources

- 1. US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]

- 2. Ethyl 3-hydroxycyclobutane-1-carboxylate | C7H12O3 | CID 21716982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. US20140364414A1 - PDE 10a Inhibitors for the Treatment of Type II Diabetes - Google Patents [patents.google.com]

- 5. Ethyl 3-hydroxycyclobutanecarboxylate | 17205-02-6 [sigmaaldrich.com]

- 6. CAS 17205-02-6 | 2229-1-29 | MDL MFCD09758972 | Ethyl 3-hydroxycyclobutanecarboxylate | SynQuest Laboratories [synquestlabs.com]

- 7. 17205-02-6|Ethyl 3-hydroxycyclobutanecarboxylate|BLD Pharm [bldpharm.com]

Ethyl 3-hydroxycyclobutanecarboxylate: A Critical Chiral Building Block in Modern Medicinal Chemistry

Executive Summary

In the pursuit of novel therapeutics, the strategic incorporation of strained ring systems has become a hallmark of modern drug design. Ethyl 3-hydroxycyclobutanecarboxylate has emerged as a highly versatile chiral building block, particularly in the synthesis of targeted kinase inhibitors and metabolic modulators[1]. The cyclobutane core restricts conformational flexibility, effectively projecting pharmacophores into target binding pockets while simultaneously improving metabolic stability and modulating lipophilicity. This technical whitepaper provides an in-depth analysis of the structural profile, synthetic methodologies, and drug discovery applications of this critical intermediate.

Structural and Chemical Profile

Ethyl 3-hydroxycyclobutanecarboxylate features a four-membered cyclobutane ring substituted with a secondary hydroxyl group and an ethyl ester moiety. This bifunctional nature allows for orthogonal synthetic manipulation: the ester can be selectively saponified or reduced, while the secondary alcohol can undergo substitution, oxidation, or cross-coupling reactions[2].

Because the cyclobutane ring is puckered, the relative spatial arrangement of the hydroxyl and ester groups results in distinct cis and trans diastereomers. Each isomer offers unique geometric vectors, making them invaluable for rigorous structure-activity relationship (SAR) exploration in medicinal chemistry[1].

Synthetic Methodologies & Self-Validating Protocols

The most robust route to ethyl 3-hydroxycyclobutanecarboxylate involves the chemoselective reduction of ethyl 3-oxocyclobutanecarboxylate[3]. Achieving high yields while managing the stereochemical outcome requires precise control over the reaction microenvironment.

Protocol 1: Chemoselective Reduction of Ethyl 3-oxocyclobutanecarboxylate

Objective: Reduce the cyclobutanone moiety to a secondary alcohol without cleaving or reducing the ethyl ester.

Causality & Expert Insight: Sodium borohydride (NaBH₄) is selected as the reducing agent due to its mild hydride-donating capability, which is perfectly tuned to reduce ketones while leaving esters intact[3]. The reaction is strictly initiated at 0 °C to control the exothermic hydride transfer, thereby minimizing unwanted transesterification or ring-opening side reactions. Methanol is utilized as a protic solvent to stabilize the transition state and rapidly protonate the resulting alkoxide intermediate[3].

Step-by-Step Methodology:

-

Initiation: Dissolve ethyl 3-oxocyclobutanecarboxylate (1.0 eq) in anhydrous methanol to achieve a 0.1 M concentration. Cool the reaction vessel to 0 °C under an inert argon atmosphere[3].

-

Hydride Transfer: Add NaBH₄ (1.0 eq) portion-wise over 30 minutes.

-

Self-Validation Check: Effervescence (H₂ gas evolution) should be steady but not vigorous. The internal temperature must be monitored and kept below 5 °C to prevent loss of chemoselectivity.

-

-

Propagation: Stir the mixture for 1 hour at 0 °C, then allow it to warm to room temperature (20–23 °C) for an additional 1 hour[3].

-

Quenching: Quench the reaction by the dropwise addition of 1N aqueous HCl until the pH reaches ~2.

-

Causality: Acidic quenching is critical to decompose stable borate complexes, ensuring quantitative liberation of the free alcohol[3].

-

-

Isolation: Concentrate the mixture in vacuo to remove methanol. Extract the aqueous residue with ethyl acetate (3 × 50 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield the product as a light yellow oil[3]. This typically yields a cis/trans mixture in a ~1.5:1 ratio, which can be separated via silica gel chromatography[4].

Protocol 2: Stereochemical Inversion via Mitsunobu Reaction

Objective: Couple the chiral cyclobutanol with a nitrogenous heterocycle (e.g., a pyrazole core for JAK inhibitors) with complete Walden inversion.

Causality & Expert Insight: For strained cyclobutane systems, standard Sₙ2 displacement of a mesylate or tosylate often suffers from competing E2 elimination, leading to cyclobutene byproducts. The Mitsunobu reaction circumvents this by activating the alcohol in situ via a phosphonium intermediate, enabling nucleophilic attack under mild, neutral conditions with absolute stereochemical inversion[1].

Step-by-Step Methodology:

-

Preparation: Dissolve the isolated cis-ethyl 3-hydroxycyclobutanecarboxylate (1.0 eq), the heterocyclic nucleophile (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.

-

Cooling: Cool the mixture to 0 °C to stabilize the highly reactive intermediates.

-

Activation: Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise.

-

Self-Validation Check: A transient yellow color indicates the formation of the active betaine intermediate. Slow addition prevents premature decomposition.

-

-

Coupling: Allow the reaction to warm to room temperature and stir for 16 hours.

-

Isolation: Remove the solvent under reduced pressure and purify via flash chromatography to isolate the trans-substituted cyclobutane derivative[1].

Visualizing the Synthetic and Biological Workflows

Fig 1: Synthetic workflow and stereochemical resolution of ethyl 3-hydroxycyclobutanecarboxylate.

Fig 2: Mechanism of action for cyclobutane-derived JAK inhibitors in the JAK/STAT signaling pathway.

Applications in Drug Discovery

Ethyl 3-hydroxycyclobutanecarboxylate is a cornerstone in the synthesis of several high-profile clinical candidates across diverse therapeutic areas:

-

JAK Inhibitors (Oncology & Autoimmune Diseases): The cyclobutane ring is frequently used to optimize the pharmacokinetic profile of Janus kinase (JAK) inhibitors targeting inflammatory disorders, autoimmune diseases, and myeloproliferative neoplasms[1]. The rigid cyclobutane core effectively projects the pyrazole/pyrrolopyrimidine pharmacophore into the ATP-binding pocket of the kinase, enhancing binding affinity and selectivity[5].

-

PDE10a Inhibitors (Metabolic Syndromes): In the pursuit of novel treatments for Type II Diabetes, cyclobutane derivatives synthesized from this building block have been utilized to inhibit phosphodiesterase 10a (PDE10a). This inhibition has been shown to improve glucose homeostasis and regulate metabolic excursions[6].

Data Presentation

Table 1: Physicochemical Properties of Cyclobutane Intermediates

| Property | Ethyl 3-oxocyclobutanecarboxylate[2] | cis-Ethyl 3-hydroxycyclobutanecarboxylate[7] |

|---|---|---|

| CAS Number | 87121-89-9 | 160351-97-3 |

| Molecular Formula | C₇H₁₀O₃ | C₇H₁₂O₃ |

| Molecular Weight | 142.15 g/mol | 144.17 g/mol |

| Physical State | Pale yellow liquid | Colorless to light yellow oil |

Table 2: Reduction Reaction Optimization Data

| Reducing Agent | Solvent System | Temperature | Yield (%) | cis:trans Ratio |

|---|---|---|---|---|

| NaBH₄ (1.0 eq)[3] | Methanol | 0 °C to RT | 85 - 95% | ~ 1.5 : 1 (60:40) |

| Enzymatic (Ketoreductase)[8] | Isopropanol / Buffer | 20 - 23 °C | > 90% | > 99:1 (Stereospecific) |

References

- Title: Azetidine and cyclobutane derivatives as JAK inhibitors (US8158616B2)

- Title: PDE 10a Inhibitors for the Treatment of Type II Diabetes (US20140364414A1)

- Title: Imidazole derivatives (WO2012164071A1)

- Title: Azetidine and cyclobutane derivatives as JAK inhibitors (CN102026999B)

- Title: 3-Hydroxy-cyclobutanecarboxylic acid ethyl ester | 17205-02-6 Source: ChemicalBook URL

- Title: CAS 87121-89-9: Ethyl 3-oxocyclobutanecarboxylate Source: CymitQuimica URL

- Title: Azetidine and cyclobutane derivatives as jak inhibitors (EP2288610A1)

- Title: Imidazole derivatives (Enzymatic Reduction) (WO2012164071A1)

Sources

- 1. US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]

- 2. CAS 87121-89-9: Ethyl 3-oxocyclobutanecarboxylate [cymitquimica.com]

- 3. EP2288610A1 - Azetidine and cyclobutane derivatives as jak inhibitors - Google Patents [patents.google.com]

- 4. WO2012164071A1 - Imidazole derivatives - Google Patents [patents.google.com]

- 5. CN102026999B - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]

- 6. US20140364414A1 - PDE 10a Inhibitors for the Treatment of Type II Diabetes - Google Patents [patents.google.com]

- 7. 3-Hydroxy-cyclobutanecarboxylic acid ethyl ester | 17205-02-6 [chemicalbook.com]

- 8. WO2012164071A1 - Imidazole derivatives - Google Patents [patents.google.com]

The Strategic Utility of Substituted Cyclobutanes in Modern Medicinal Chemistry

Target Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary

Historically viewed as synthetic curiosities due to their inherent ring strain, substituted cyclobutanes have evolved into privileged scaffolds in modern drug discovery. The strategic incorporation of the four-membered carbocycle allows medicinal chemists to finely tune physicochemical properties, overcome metabolic liabilities, and navigate complex intellectual property landscapes. This technical whitepaper explores the structural rationale behind cyclobutane incorporation, details its applications as a bioisostere and conformational restrictor, and provides validated synthetic protocols for generating complex cyclobutane derivatives.

Structural and Physicochemical Rationale

The utility of the cyclobutane ring stems from its unique geometric and energetic profile. Unlike larger, conformationally flexible cycloalkanes, cyclobutane possesses a high ring strain of approximately 26.3 kcal/mol[1]. To relieve torsional strain, the ring deviates from planarity, adopting a rigid, "puckered" conformation with a dihedral angle of roughly 30°[2]. Furthermore, its C–C bond lengths (~1.56 Å) are slightly longer than those in standard alkanes[1].

From a medicinal chemistry perspective, this puckered architecture is highly advantageous. It forces substituents into specific three-dimensional vectors, breaking molecular planarity. Increasing the fraction of sp³-hybridized carbons (

Strategic Applications in Drug Design

Bioisosterism and Property Modulation

Cyclobutanes are frequently deployed as non-classical bioisosteres for planar aromatic rings (e.g., phenyl groups) or flexible alkyl chains[3]. For example, 1,3-disubstituted cyclobutanes can mimic the spatial arrangement of para-substituted benzenes while significantly altering the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Incorporating motifs like 3-(trifluoromethyl)cyclobutane-1-carboxylic acid introduces a powerful metabolic blocker (the CF₃ group) while the puckered ring reduces lipophilicity (

Caption: Logical workflow for the bioisosteric replacement of a phenyl ring with a cyclobutane.

Metabolic Stabilization

Cytochrome P450 (CYP450) enzymes frequently oxidize exposed, electron-rich aromatic rings or unhindered alkyl chains. Replacing these metabolically labile groups with a cyclobutane ring can effectively block these sites of metabolism[1]. A prime example is the development of the IDH1 inhibitor Ivosidenib (Tibsovo) . Early lead compounds featured a cyclohexyl amine moiety that suffered from rapid metabolic clearance. By replacing the cyclohexyl group with a difluorocyclobutyl amine, researchers significantly decreased metabolic clearance, yielding a potent, selective, and metabolically stable drug[2].

Conformational Restriction

The rigid nature of the cyclobutane ring can pre-organize a molecule into its bioactive conformation[1]. By locking the molecule into a specific shape, the entropic penalty typically incurred upon binding to a target protein is minimized, leading to a net increase in binding affinity.

Case Studies: FDA-Approved Cyclobutane Drugs

The clinical viability of the cyclobutane motif is validated by several marketed therapeutics[2]:

-

Carboplatin (Paraplatin): A second-generation platinum-based chemotherapeutic. By replacing the two labile chloride ligands of cisplatin with a cyclobutane-1,1-dicarboxylate chelating ligand, carboplatin achieves a significantly lower nephrotoxicity profile[2].

-

Boceprevir (Victrelis): An HCV NS3/4A protease inhibitor containing a cyclobutane group in its P1 region. This specific ring size proved to be 3- to 19-fold more potent than its cyclopropyl and cyclopentyl analogues[2].

-

Apalutamide (Erleada): An androgen receptor antagonist for prostate cancer featuring a spirocyclic cyclobutane scaffold, demonstrating that cyclobutanes can be integrated into complex, sterically demanding pharmacophores[2].

Quantitative Data: Physicochemical Comparison

To illustrate the impact of cyclobutane incorporation, the following table summarizes the general physicochemical shifts observed when replacing a standard phenyl ring with a cyclobutane or a bicyclo[1.1.1]pentane (BCP) bioisostere[3].

| Property / Scaffold | Phenyl Ring | 3-(CF₃)cyclobutane | Bicyclo[1.1.1]pentane (BCP) | Rationale for Change |

| Molecular Shape | Planar (2D) | Puckered (3D) | Rigid, Cage (3D) | Relief of torsional strain; breaking planarity. |

| Low | High | High | Increased saturation improves solubility. | |

| Lipophilicity ( | High | Moderate to Low | Moderate | Aliphatic rings generally lower |

| Metabolic Stability | Labile (CYP oxidation) | High (Steric/CF₃ block) | High | Lack of easily oxidizable C-H bonds. |

Experimental Methodologies & Synthetic Workflows

Synthesizing highly substituted, stereodefined cyclobutanes requires precise methodologies. Below is a recently developed, self-validating protocol for the diastereoselective synthesis of thio-substituted cyclobutanes via a sulfa-Michael addition, a highly relevant reaction for introducing heteroatoms into the cyclobutane core[4].

Protocol: Diastereoselective Synthesis of 1,2-Disubstituted Thiocyclobutanes

Causality & Rationale: This protocol utilizes 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base. DBU is specifically chosen because its

Materials:

-

N-acyl-oxazolidinone-substituted cyclobutene (1.1 equiv)

-

Thiol nucleophile (e.g., benzyl thiol or furan-2-ylmethanethiol) (0.3 mmol, 1.0 equiv)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equiv)

-

Anhydrous Acetonitrile (MeCN)[0.1 M]

Step-by-Step Procedure:

-

Preparation: Flame-dry a 10 mL Schlenk flask under vacuum and backfill with inert Argon gas.

-

Solvation: Add the thiol nucleophile (0.3 mmol) and the substituted cyclobutene (0.33 mmol) to the flask. Dissolve the mixture in 3.0 mL of anhydrous MeCN to achieve a 0.1 M concentration.

-

Catalyst Addition: Dropwise, add DBU (0.33 mmol) to the stirring solution at room temperature (20–25 °C). Note: A slight exotherm may occur; maintain stirring to ensure homogeneous distribution of the base.

-

Reaction Propagation: Allow the reaction mixture to stir continuously for 18 hours. The mild conditions prevent the retro-Michael reaction, driving the equilibrium toward the thermodynamically stable trans-thiocyclobutane product.

-

Quenching & Extraction: Quench the reaction by adding 5 mL of saturated aqueous

. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). -

Purification: Dry the combined organic layers over anhydrous

, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure thio-cyclobutane.

Caption: Workflow for the diastereoselective synthesis of thiocyclobutanes via sulfa-Michael addition.

Conclusion

The strategic application of substituted cyclobutanes represents a sophisticated approach to overcoming common hurdles in drug optimization. By leveraging its rigid, puckered geometry, medicinal chemists can effectively restrict molecular conformations, block metabolic liabilities, and improve overall physicochemical profiles. As synthetic methodologies—such as asymmetric sulfa-Michael additions and novel photocycloadditions—continue to advance, the cyclobutane ring will undoubtedly cement its status as a cornerstone motif in next-generation therapeutics.

References

-

Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition Source: Royal Society of Chemistry (RSC) URL:[Link]

-

Oxetane Promise Delivered: Discovery of Long-Acting IDO1 Inhibitors Suitable for Q3W Oral or Parenteral Dosing Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid | 1093750-93-6 | Benchchem [benchchem.com]

- 4. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01727K [pubs.rsc.org]

Methodological & Application

Application Note: Scale-Up Synthesis and Process Optimization of Ethyl 3-Hydroxycyclobutanecarboxylate

Introduction

Ethyl 3-hydroxycyclobutanecarboxylate is a critical bifunctional building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the development of Janus kinase (JAK) inhibitors and tricyclic immunomodulators[1]. Transitioning the synthesis of this cyclobutane derivative from a medicinal chemistry bench-scale to pilot-plant manufacturing presents distinct process chemistry challenges. These primarily revolve around exotherm management, hazardous off-gas (hydrogen) evolution, and the control of diastereomeric (cis/trans) ratios[2].

This application note details robust, field-proven protocols for both the classical chemical reduction and the modern biocatalytic reduction of ethyl 3-oxocyclobutanecarboxylate. By examining the causality behind each process parameter, this guide provides actionable, self-validating workflows for drug development professionals.

Mechanistic Rationale & Strategy

The core transformation relies on the reduction of the cyclobutanone moiety to a secondary alcohol.

-

Chemical Reduction (NaBH₄): Sodium borohydride in ethanol is the industry standard for this transformation[3]. While highly efficient, the reaction is exothermic and generates hydrogen gas. On a manufacturing scale, the standard laboratory procedure (adding solid NaBH₄ to the ketone) is inverted. Dosing the ketone into a chilled suspension of NaBH₄ controls the reaction rate and mitigates thermal runaway. This chemical approach typically yields a thermodynamic mixture of cis and trans isomers[2].

-

Biocatalytic Reduction (Ketoreductase): For applications requiring a high diastereomeric excess (d.e.) of a specific isomer, enzymatic reduction using an engineered ketoreductase (KRED) with isopropanol (iPrOH) as a hydrogen donor is preferred[4]. This operates at ambient temperature, eliminates hydrogen gas risks, and simplifies downstream purification by avoiding complex chromatography.

Fig 1: Reaction pathways for the reduction of ethyl 3-oxocyclobutanecarboxylate.

Protocol 1: Chemical Scale-Up (NaBH₄ Reduction)

This procedure is optimized for >500 g scale operations, prioritizing thermal control and safe off-gas venting[3].

Reagents:

-

Ethyl 3-oxocyclobutanecarboxylate: 1.0 eq (500 g, 3.52 mol)

-

Sodium Borohydride (NaBH₄): 1.05 eq (140 g, 3.69 mol)

-

Ethanol (Absolute): 5.0 L

-

2N HCl (Aqueous): As needed for pH adjustment

-

Dichloromethane (DCM): 8.0 L (for extraction)

Step-by-Step Methodology:

-

Reactor Preparation: Purge a 20 L jacketed glass reactor with N₂. Charge the reactor with 5.0 L of absolute ethanol and cool the jacket to 0–5 °C.

-

Reducing Agent Loading: Carefully charge NaBH₄ (140 g) into the chilled ethanol.

-

Causality: Suspending the hydride first allows for thermal equilibration and establishes a massive thermal heat sink before the reactive substrate is introduced.

-

-

Substrate Dosing: Dilute ethyl 3-oxocyclobutanecarboxylate (500 g) in 1.0 L of ethanol. Dose this solution into the reactor via an addition funnel over 2–3 hours. Maintain the internal temperature below 20 °C.

-

Causality: Controlled dosing regulates the exothermic hydride transfer and the volumetric expansion of evolved H₂ gas.

-

-

Reaction Monitoring (In-Process Control): Stir the mixture for 1 hour post-addition.

-

Self-Validation: Sample 1 mL of the reaction mixture, quench with 1 mL of 1N HCl, and extract with 1 mL of DCM. Analyze the organic layer via GC-MS. Proceed to the next step ONLY when the Area% of the starting ketone (m/z 142) is <1.0% relative to the product (m/z 144).

-

-

Quenching: Cool the reactor to 0 °C. Slowly add 2N aqueous HCl until the internal pH reaches 2.0[3].

-

Causality: Acidification safely decomposes unreacted NaBH₄, breaks down the intermediate borate complexes to release the free alcohol, and prevents base-catalyzed ester hydrolysis.

-

-

Extraction & Workup: Concentrate the mixture in vacuo to remove the bulk of the ethanol. Partition the aqueous residue with DCM (4.0 L x 2) and brine (3.0 L). Separate the organic layer, dry over anhydrous Na₂SO₄, and filter[3].

-

Purification: Concentrate the filtrate and subject the crude residue to fractional distillation under reduced pressure to afford the product as a clear oil.

Fig 2: Step-by-step chemical scale-up workflow ensuring thermal and off-gas control.

Protocol 2: Biocatalytic Scale-Up (Stereoselective)

For syntheses requiring strict stereocontrol, utilizing an engineered Ketoreductase (KRED) shifts the reaction from a kinetically controlled chemical process to a highly specific enzymatic lock-and-key mechanism[4].

Step-by-Step Methodology:

-

Enzyme Preparation: Dissolve the selected KRED enzyme (10 g) and NADP⁺ cofactor (1 g) in 2.0 L of 100 mM potassium phosphate buffer (pH 7.0) within a 5 L bioreactor at 20–23 °C[4].

-

Substrate Addition: Prepare a solution of ethyl 3-oxocyclobutanecarboxylate (200 g) in 1.0 L of isopropanol (iPrOH).

-

Causality: iPrOH acts as both the co-solvent to solubilize the hydrophobic ketone and the sacrificial hydrogen donor for cofactor regeneration[4].

-

-

Bioconversion: Dose the substrate solution into the bioreactor over 1 hour. Agitate at 250 rpm for 18 hours at 20–23 °C[4].

-

Downstream Processing: Add 2.0 L of MTBE and 1.0 L of brine to the reactor to extract the alcohol[4]. Stir for 15 minutes. Add 50 g of a cellulose-based filter aid (e.g., Solka-Floc) to agglomerate the denatured proteins[4].

-

Filtration & Isolation: Filter the biphasic mixture to remove insolubles[4]. Separate the MTBE layer, wash with brine, and concentrate in vacuo to yield the highly pure cis-isomer.

-

Self-Validation: Confirm diastereomeric excess (d.e. > 99%) via Chiral HPLC prior to downstream API coupling.

-

Quantitative Data Summary

| Process Parameter | Chemical Reduction (NaBH₄) | Biocatalytic Reduction (KRED) |

| Reducing Agent | Sodium Borohydride (NaBH₄) | Ketoreductase (KRED) + NADP⁺ |

| Solvent System | Absolute Ethanol | Isopropanol (iPrOH) / Aqueous Buffer |

| Operating Temperature | 0 °C to 25 °C (Exothermic) | 20 °C to 23 °C (Isothermal) |

| Stereoselectivity | Low (cis/trans mixture) | High (>99% cis or trans dependent on enzyme) |

| Gas Evolution | High (Hydrogen gas) | None |

| Typical Yield | 65% – 75% | 80% – 90% |

| Primary Challenge | Exotherm & Off-gas control | Enzyme cost & Biphasic emulsion workup |

Analytical Characterization

To ensure the trustworthiness of the final isolated intermediate, structural validation must be performed. For the cis-isomer of ethyl 3-hydroxycyclobutanecarboxylate, the following NMR parameters serve as the definitive benchmark for product release:

-

¹H NMR (DMSO-d₆): δ 5.17 (d, 1H, -OH), 4.09-3.99 (m, 2H, -OCH₂-), 3.99-3.90 (m, 1H, -CH-OH), 2.57-2.47 (m, 1H, -CH-CO₂Et), 2.42-2.29 (m, 2H, ring -CH₂-), 1.98-1.89 (m, 2H, ring -CH₂-), 1.17 (t, 3H, -CH₃)[1].

References

- Source: googleapis.

- Source: google.

- Source: google.

Sources

- 1. EP2506716B1 - Novel tricyclic compounds - Google Patents [patents.google.com]

- 2. US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. WO2012164071A1 - Imidazole derivatives - Google Patents [patents.google.com]

Application Notes and Protocols: A Guide to the Recrystallization of Ethyl 3-Hydroxycyclobutanecarboxylate Derivatives

Introduction: The Critical Role of Purity in Cyclobutane Scaffolds

Cyclobutane rings are privileged structural motifs in medicinal chemistry and materials science, offering unique three-dimensional frameworks that can impart desirable physicochemical properties to molecules. Ethyl 3-hydroxycyclobutanecarboxylate and its derivatives are key intermediates in the synthesis of a wide range of biologically active compounds and functional materials.[1][2] The stereochemistry and purity of these building blocks are paramount, as even minor impurities can significantly impact the efficacy, safety, and performance of the final products.[3]

Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds, making it an essential procedure in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.[3][4] This application note provides a comprehensive guide to the recrystallization of ethyl 3-hydroxycyclobutanecarboxylate derivatives, delving into the fundamental principles, a detailed step-by-step protocol, and troubleshooting strategies to enable researchers to obtain high-purity materials.

The Science of Recrystallization: A Step-by-Step Process

Recrystallization is a purification technique that leverages the differences in solubility of a compound and its impurities in a given solvent at different temperatures.[5][] The fundamental principle is to dissolve the impure solid in a hot solvent and then allow the solution to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline solid, while the impurities remain dissolved in the surrounding liquid (the mother liquor).[5][7]

The overall process of recrystallization can be broken down into seven key stages:

-

Solvent Selection : Choosing an appropriate solvent is the most critical step in developing a successful recrystallization procedure.[8]

-

Dissolution : Dissolving the impure solid in a minimum amount of hot solvent.[9]

-

Hot Filtration : Removing any insoluble impurities from the hot solution.

-

Crystallization : Allowing the hot, saturated solution to cool slowly and undisturbed to form crystals.[9]

-

Isolation of Crystals : Separating the purified crystals from the mother liquor, typically by vacuum filtration.[10]

-

Washing : Rinsing the isolated crystals with a small amount of cold solvent to remove any adhering mother liquor.[10]

-

Drying : Removing the residual solvent from the purified crystals.[10]

Detailed Protocol: Recrystallization of Ethyl 3-Hydroxycyclobutanecarboxylate Derivatives

This protocol provides a general framework for the recrystallization of ethyl 3-hydroxycyclobutanecarboxylate and its derivatives. The optimal solvent system and specific conditions may need to be empirically determined for each unique derivative.

Materials and Equipment

-

Crude ethyl 3-hydroxycyclobutanecarboxylate derivative

-

A selection of potential recrystallization solvents (see Table 1)

-

Erlenmeyer flasks

-

Hot plate with stirring capability

-

Magnetic stir bars

-

Powder funnel

-

Fluted filter paper (for hot filtration, if necessary)

-

Büchner funnel and flask

-

Vacuum source

-

Filter paper for Büchner funnel

-

Spatula

-

Watch glass

-

Drying oven or vacuum desiccator

Step-by-Step Procedure

Step 1: Solvent Selection

The ideal recrystallization solvent is one in which the target compound has high solubility at elevated temperatures and low solubility at room temperature or below.[8][11] The impurities, on the other hand, should either be highly soluble at all temperatures or insoluble even at high temperatures.[7]

For ethyl 3-hydroxycyclobutanecarboxylate derivatives, which contain both a polar hydroxyl group and a moderately polar ester, a range of solvents with intermediate polarity are good starting points.

| Solvent/Solvent System | Boiling Point (°C) | Polarity | Rationale and Considerations |

| Single Solvents | |||

| Ethyl Acetate | 77 | Moderate | Often a good starting point for moderately polar compounds.[10] |

| Isopropanol (IPA) | 82.5 | Polar Protic | The hydroxyl group can interact well with the alcohol solvent. |

| Ethanol | 78 | Polar Protic | Similar to isopropanol, good for compounds with hydrogen bonding capabilities. |

| Acetone | 56 | Polar Aprotic | A versatile solvent, but its low boiling point can lead to rapid evaporation.[12] |

| Solvent Mixtures (Antisolvent Recrystallization) | Used when a single solvent is not ideal. The compound is dissolved in a "good" solvent, and a "poor" solvent (antisolvent) is added to induce crystallization.[3][8] | ||

| Ethyl Acetate / Hexane | 69 (Hexane) | Moderate / Nonpolar | A common mixture where hexane acts as the antisolvent. |

| Dichloromethane / Hexane | 40 (DCM) | Moderate / Nonpolar | Useful for less polar derivatives; DCM's low boiling point requires careful handling. |

| Ethanol / Water | 78 (Ethanol) | Polar Protic / Polar Protic | Water acts as an antisolvent for many organic compounds soluble in ethanol. |

Step 2: Dissolution

-

Place the crude solid in an Erlenmeyer flask with a magnetic stir bar.

-

Add a small amount of the chosen solvent, enough to create a slurry.

-

Gently heat the mixture on a hot plate with stirring.

-

Add the solvent in small portions until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated upon cooling, which is necessary for crystal formation and maximizing the yield.[9]

Step 3: Hot Filtration (if necessary)

If insoluble impurities are present after the dissolution step, they must be removed while the solution is still hot to prevent premature crystallization of the desired product.

-

Pre-warm a second Erlenmeyer flask and a powder funnel on the hot plate.

-

Place a piece of fluted filter paper in the funnel.

-

Quickly pour the hot solution through the filter paper into the pre-warmed flask.

Step 4: Crystallization

-

Remove the flask from the heat source and cover it with a watch glass.

-

Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, well-defined crystals. Rapid cooling can trap impurities within the crystal lattice.[9]

-

If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a "seed" crystal of the pure compound.[4][5]

-

Once the solution has reached room temperature and crystals have formed, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of the purified product.[10]

Step 5: Isolation and Washing of Crystals

-

Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.

-

Turn on the vacuum and pour the cold crystal slurry into the funnel.

-

Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor. Causality: Using cold solvent minimizes the loss of the purified product, as it will have low solubility in the cold solvent.[9]

Step 6: Drying

-

Allow the crystals to air-dry on the filter paper for a few minutes by pulling a vacuum.

-

Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight in a drying oven (at a temperature well below the compound's melting point) or in a vacuum desiccator.

Troubleshooting Common Recrystallization Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No Crystals Form | - Too much solvent was used.- The solution is not saturated. | - Boil off some of the solvent to concentrate the solution.- Try adding an antisolvent.- Scratch the inside of the flask or add a seed crystal.[4][5] |

| "Oiling Out" | - The boiling point of the solvent is higher than the melting point of the compound.- The compound is highly impure. | - Re-heat the solution to dissolve the oil, then add more solvent and allow it to cool slowly.- Consider a different solvent with a lower boiling point. |

| Low Recovery | - The compound has significant solubility in the cold solvent.- Too much solvent was used for washing the crystals. | - Ensure the solution is thoroughly cooled in an ice bath.- Use a minimal amount of ice-cold solvent for washing. |

| Colored Impurities Remain | - The impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can also adsorb the product). |

Purity Assessment

After recrystallization, it is essential to assess the purity of the final product. Common methods include:

-

Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2 °C) that is close to the literature value. Impurities tend to broaden and depress the melting point.

-

Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

-

High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.[13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure and identify any remaining impurities.

Conclusion